5-Acetyl-d3-amino-6-formylamino-3-methyluracil
Overview
Description
5-Acetyl-d3-amino-6-formylamino-3-methyluracil: is a synthetic compound with the molecular formula C8H7D3N4O4 and a molecular weight of 229.208 g/mol . It is a deuterated derivative of 5-acetylamino-6-formylamino-3-methyluracil, which is a modified nucleobase. This compound is primarily used in scientific research due to its unique properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-d3-amino-6-formylamino-3-methyluracil involves multiple steps, starting from commercially available precursors. The key steps include:
Acetylation: Introduction of an acetyl group to the amino group.
Formylation: Addition of a formyl group to the amino group.
Deuteration: Incorporation of deuterium atoms to replace hydrogen atoms.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes:
Temperature Control: Maintaining optimal temperatures for each reaction step.
Catalysts: Using specific catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Acetyl-d3-amino-6-formylamino-3-methyluracil undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, methanol, and water.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated amines .
Scientific Research Applications
5-Acetyl-d3-amino-6-formylamino-3-methyluracil is widely used in scientific research due to its stability and unique properties. Some applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Studied for its potential role in DNA and RNA modifications.
Medicine: Investigated for its potential therapeutic effects and as a tracer in metabolic studies.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Acetyl-d3-amino-6-formylamino-3-methyluracil involves its interaction with nucleic acids and proteins. It can incorporate into DNA and RNA, affecting their structure and function. The molecular targets include:
DNA Polymerase: Inhibition or modification of DNA synthesis.
RNA Polymerase: Alteration of RNA transcription.
Enzymes: Interaction with various enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
5-Acetylamino-6-formylamino-3-methyluracil: The non-deuterated version of the compound.
5-Acetylamino-6-formylamino-3-methyluracil-d3: Another deuterated derivative with similar properties.
Uniqueness: 5-Acetyl-d3-amino-6-formylamino-3-methyluracil is unique due to its deuterium content, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise measurements are required .
Properties
IUPAC Name |
2,2,2-trideuterio-N-(6-formamido-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O4/c1-4(14)10-5-6(9-3-13)11-8(16)12(2)7(5)15/h3H,1-2H3,(H,9,13)(H,10,14)(H,11,16)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZNZFGKEVDNPK-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NC(=O)N(C1=O)C)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=C(NC(=O)N(C1=O)C)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675515 | |
Record name | N-(6-Formamido-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(~2~H_3_)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185082-65-8 | |
Record name | N-(6-Formamido-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(~2~H_3_)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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